molecular formula C15H20N2O4S B7107864 Methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate

Methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate

Cat. No.: B7107864
M. Wt: 324.4 g/mol
InChI Key: SMKTZZQWNPFZBM-UHFFFAOYSA-N
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Description

Methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate is a complex organic compound featuring a cyclobutane ring, a pyridine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the azetidine structure.

    Cyclobutane Carboxylation: The final step involves the esterification of the cyclobutane carboxylic acid with methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The azetidine and pyridine rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or halogenating agents like N-bromosuccinimide (NBS) in the presence of a base.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Sulfides.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The pyridine and azetidine rings can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.

    Ethyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate: Similar structure but with an ethyl ester group.

Uniqueness

Methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring with a pyridine and azetidine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-[(3-pyridin-2-ylazetidin-1-yl)sulfonylmethyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-21-14(18)15(6-4-7-15)11-22(19,20)17-9-12(10-17)13-5-2-3-8-16-13/h2-3,5,8,12H,4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKTZZQWNPFZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CS(=O)(=O)N2CC(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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